molecular formula C17H15ClN2O2 B2911842 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921543-04-6

2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

カタログ番号 B2911842
CAS番号: 921543-04-6
分子量: 314.77
InChIキー: AGZVNGWYYCYALU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has been shown to inhibit the activity of lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a critical role in the regulation of gene expression.

作用機序

KDM5A is a histone demethylase that removes methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide binds to the active site of KDM5A and inhibits its demethylase activity, leading to the accumulation of methylated histones and the suppression of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

実験室実験の利点と制限

One advantage of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is its specificity for KDM5A, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has limitations in terms of its pharmacokinetic properties, such as low solubility and bioavailability. These limitations may need to be addressed in order to optimize the therapeutic potential of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.

将来の方向性

Future research on 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide could focus on several areas, including:
1. Optimization of the pharmacokinetic properties of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide to improve its efficacy and reduce toxicity.
2. Identification of biomarkers that can predict the response of cancer cells to 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, which could help to identify patients who are most likely to benefit from treatment.
3. Investigation of the potential use of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Exploration of the role of KDM5A inhibition in other diseases, such as neurological disorders and inflammatory diseases.
In conclusion, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. Further research is needed to optimize its efficacy and explore its potential in other disease areas.

合成法

The synthesis of 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chloro-N-methylbenzylamine. This intermediate is then reacted with indoline-2,3-dione to form the final product, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.

科学的研究の応用

2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that the inhibition of KDM5A by 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide leads to the suppression of tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. In addition, 2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

IUPAC Name

2-(4-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-20-15-7-6-14(9-12(15)10-17(20)22)19-16(21)8-11-2-4-13(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZVNGWYYCYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。